molecular formula C9H10BrNO B142980 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 154264-95-6

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B142980
CAS No.: 154264-95-6
M. Wt: 228.09 g/mol
InChI Key: MQMFOFZKZBLSAB-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound with the molecular formula C9H10BrNO. It is a member of the benzoxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by a bromine atom at the 7th position and a methyl group at the 4th position on the benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 4-methyl-2-aminophenol with 1,2-dibromoethane under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the bromine atom, leading to the formation of the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine
  • 7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
  • 7-bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 7th position and the methyl group at the 4th position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11-4-5-12-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMFOFZKZBLSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380051
Record name 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154264-95-6
Record name 7-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-3,4-dihydro-4-methyl-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of the 104B (0.225 g, 1.51 mmol) and N-bromosuccinimide (0.269 g, 1.51 mmol) in DMF (10 mL) was heated at 80° C. overnight. The reaction mixture was dissolved in DCM and washed with water several times. The organic layer was collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 0.267 g (78%) of 104C. HPLC retention time=3.32 min. (Condition B) and LC/MS M+1=230.03 (d). 1H-NMR (500 MHz, CDCl3) δ 2.83 (s, 3H), 3.22 (t, 2H), 4.26 (t, 2H), 6.49 (d, 1H, J=8.8 Hz), 6.87 (s, 1H), and 6.90 (d, 1H, J=8.8 Hz).
Name
Quantity
0.225 g
Type
reactant
Reaction Step One
Quantity
0.269 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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